Enmein

説明

特性

IUPAC Name |

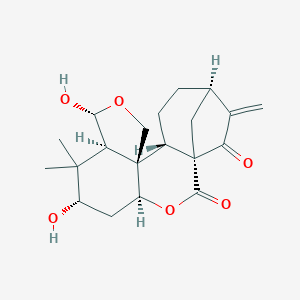

(1S,4S,6S,8R,9R,12S,13S,16R)-6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOJPNKACWKUGI-CDKPERABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958812 | |

| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3776-39-4 | |

| Record name | Enmein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enmein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enmein in Academic Research: Foundational Perspectives

Historical Context of Enmein Discovery and Structural Elucidation

The history of ent-kaurane diterpenoids, the class of compounds to which this compound belongs, can be traced back to 1961 with the isolation of ent-kaurene from the New Zealand Kauri pine (Agathis) mdpi.com. The prefix "ent-" signifies its enantiomeric relationship to the kaurane diterpenoids and its characteristic negative optical rotation mdpi.comfrontiersin.orgnih.gov.

The structural elucidation of natural products like this compound has historically relied on a range of analytical techniques, including combustion analysis, crystallography, UV, IR, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy nih.gov. These methods have been crucial in determining the complex polycyclic structures of diterpenoids. More recently, genomics has emerged as a valuable tool in natural product discovery and structural elucidation by providing insights into the genetic basis of these compounds nih.gov.

Chemotaxonomic and Biosynthetic Relationship of this compound within ent-Kaurane Diterpenoids

This compound is classified as an ent-kaurane diterpenoid, a group of 20-carbon tetracyclic compounds frontiersin.org. These compounds are widely distributed in various plant families, including Asteraceae, Lamiaceae, Compositae, Euphorbiaceae, and Pteridaceae, in addition to the Annonaceae family frontiersin.org. The genus Isodon, primarily consisting of flowering plants, is a significant source of ent-kaurane compounds, with over 1300 ent-kaurane diterpenoids isolated and identified from different plant sources, mainly the genus Isodon nih.gov. Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the presence and distribution of compounds like diterpenoids to understand taxonomic relationships unacademy.com. The occurrence of ent-kaurane diterpenoids in specific plant families and genera serves as a chemotaxonomic marker researchgate.net.

The biosynthesis of ent-kaurane diterpenoids originates from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes frontiersin.orgmdpi.com. This process involves a series of enzymatic reactions. Initially, a class II diterpene synthase (DTS), also known as copalyl diphosphate synthase (CPS), catalyzes the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP) frontiersin.orgbeilstein-journals.org. Subsequently, a class I DTS, or ent-kaurene synthase, further cyclizes ent-CPP to produce ent-kaurene frontiersin.orgbeilstein-journals.org. The ent-kaurane carboskeleton is generated through further modifications, such as the loss of unsaturation at C-16 and C-17 frontiersin.org. This biosynthetic pathway is a key area of research, with studies exploring the enzymes involved and the potential for engineering these pathways in microorganisms for efficient production of diterpenes beilstein-journals.orgnih.gov.

Interactive Table 1: Biosynthetic Pathway of ent-Kaurene

| Step | Enzyme | Substrate | Product |

| Initial Cyclization | Copalyl diphosphate synthase (CPS) (Class II DTS) | Geranylgeranyl pyrophosphate (GGPP) | ent-Copalyl diphosphate (ent-CPP) |

| Further Cyclization | ent-Kaurene synthase (Class I DTS) | ent-Copalyl diphosphate (ent-CPP) | ent-Kaurene |

Overview of Contemporary Academic Research Domains for this compound and Analogues

Contemporary academic research on this compound and its analogues spans several domains, driven by their diverse structural features and reported biological activities. One significant area of research focuses on the synthesis and modification of this compound-type diterpenoids to explore their potential as therapeutic agents. Studies have reported the synthesis of this compound-type diterpenoid analogues, often derived from natural sources like oridonin, a related ent-kaurane diterpenoid nih.govnih.gov. These synthetic efforts aim to generate compounds with improved biological activities and desirable properties nih.govnih.govnih.gov.

Another major research domain investigates the biological activities of this compound and its analogues. These compounds have been studied for various effects, including antiproliferative activity against cancer cell lines and antimicrobial activity nih.govnih.govnih.govjst.go.jpmdpi.com. Research explores the mechanisms of action, such as the induction of apoptosis and effects on cell cycle progression nih.govnih.govmdpi.com. Studies have also investigated the potential molecular targets of these compounds, such as the PI3K/Akt/mTOR signaling pathway mdpi.com.

Interactive Table 2: Examples of Research Areas for this compound and Analogues

| Research Area | Focus | Examples of Findings |

| Synthesis and Modification | Development of synthetic routes, creation of analogues. | Synthesis of this compound-type analogues from oridonin with improved antiproliferative activity. nih.govnih.gov |

| Biological Activity | Evaluation of effects on cells and organisms. | Antiproliferative activity against various cancer cell lines, antimicrobial activity against bacteria. nih.govnih.govnih.govmdpi.com |

| Mechanism of Action | Investigation of how compounds exert their effects. | Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways (e.g., PI3K/Akt/mTOR). nih.govnih.govmdpi.com |

| Structure-Activity Relationships | Relating chemical structure to biological activity. | Identification of structural features important for activity, such as the α-methylene-cyclopentanone system. jst.go.jp |

The study of structure-activity relationships (SAR) is an integral part of this research, aiming to identify the specific chemical features responsible for the observed biological effects nih.govcpu.edu.cn. For instance, the α-methylene-cyclopentanone system has been suggested as an important active center for the antitumor and antibacterial activity of certain this compound-type compounds jst.go.jp.

Academic research also involves the isolation and characterization of novel ent-kaurane diterpenoids from natural sources, contributing to the understanding of the chemical diversity within this class researchgate.net. Furthermore, computational methods are increasingly being used in the study of ent-kaurane diterpenoids, including computational toxicology evaluation and molecular docking studies to predict potential targets mdpi.commdpi.com.

Natural Occurrence and Advanced Isolation Methodologies for Enmein

Identification of Natural Sources of Enmein (e.g., Isodon Species)

This compound is predominantly found in plants belonging to the Isodon genus, which is part of the Lamiaceae family. These plants are widely distributed, particularly in tropical and subtropical Asia, with a significant presence in China and Japan. ajol.info Several Isodon species are recognized as rich sources of ent-kaurane-type diterpenoids, including this compound. researchgate.netjst.go.jp

Notable species known to contain this compound include Isodon japonicus Hara and Isodon trichocarpus Kudo, which are used in traditional Japanese medicine. researchgate.netjst.go.jp Isodon serra is also reported to contain this compound as a major bioactive constituent. frontiersin.orgresearchgate.net Other Isodon species, such as Isodon eriocalyx, have also been identified as sources of this compound and related diterpenoids. ebi.ac.uk The concentration of this compound can vary depending on the specific Isodon species and even the part of the plant used, with dried leaves often containing higher contents of related compounds like Eriocalyxin B. researchgate.net

Advanced Extraction Techniques for this compound

The extraction of natural products like this compound from plant matrices can be challenging due to the complexity of the matrix and the need to preserve the integrity of the target compound. Advanced extraction techniques offer advantages over traditional methods, often involving reduced solvent usage, shorter extraction times, and improved efficiency. While specific detailed research findings on the application of every listed technique solely for this compound extraction are not extensively available in the provided context, the principles and applications of these methods in natural product extraction are well-documented.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures below their critical points. csic.esmdpi.comnih.govresearchgate.net This technique enhances the solubility of analytes, decreases solvent viscosity and surface tension, and increases mass transfer rates, allowing for more efficient penetration into the sample matrix. csic.esmdpi.comnih.govresearchgate.net PLE is considered a versatile technique for extracting terpenoids, a class of compounds that includes diterpenoids like this compound, due to the ability to select appropriate solvents based on the target compounds' chemical properties. csic.es PLE can also potentially integrate extraction and clean-up steps by incorporating adsorbents in the extraction cell. mdpi.com

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free or solvent-reduced sample preparation technique that integrates sampling, isolation, and enrichment in a single step. researchgate.netmdpi.commdpi.com It involves the partitioning of analytes between a sample matrix and a stationary phase coated on a fused-silica fiber or other material. researchgate.netmdpi.com SPME can be applied to gaseous, liquid, and solid matrices and is based on thermodynamic principles and mass transfer. mdpi.com Different modes of SPME implementation exist, including direct immersion and headspace extraction. mdpi.commdpi.com While SPME is widely used for analyzing complex mixtures, including natural products, specific applications detailing this compound extraction by SPME were not prominently found in the search results. researchgate.netmdpi.commdpi.compan.olsztyn.pl

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another solventless microextraction technique that involves the extraction and concentration of organic compounds from liquid samples using a stir bar coated with a sorptive phase, typically polydimethylsiloxane (PDMS). nih.govmarkes.comiiste.orgresearchgate.netacs.org SBSE is based on the principle of sorptive extraction, where analytes partition into the coated phase. markes.comresearchgate.net Compared to SPME, SBSE often utilizes a larger amount of the extraction phase, potentially offering higher extraction capacity. iiste.orgresearchgate.net This technique is effective for extracting non-polar and medium-polarity compounds. nih.govresearchgate.net While SBSE has been applied to the analysis of natural compounds, specific studies on this compound extraction using SBSE were not detailed in the provided information. nih.govacs.org

Aqueous Two-Phase Systems (ATPS) in Natural Product Extraction

Aqueous Two-Phase Systems (ATPS) are liquid-liquid extraction systems formed by mixing two water-soluble components, such as polymers, salts, sugars, alcohols, or surfactants, above certain concentrations, resulting in two immiscible aqueous phases. ua.ptwikipedia.orgresearchgate.netmdpi.com ATPS are considered environmentally friendly alternatives to traditional organic solvent-based liquid-liquid extraction. wikipedia.orgmdpi.com They are particularly useful for separating biomolecules and natural products due to the high water content in the phases and low interfacial tension. ua.ptwikipedia.orgmdpi.com ATPS extraction can be combined with techniques like microwave or ultrasonic assistance to enhance the process. While ATPS has potential for the separation of active constituents in natural products, specific applications for this compound extraction were not explicitly provided in the search results. researchgate.net

Chromatographic and Modern Purification Strategies for this compound

Following extraction, purification is crucial to isolate this compound from other co-extracted compounds. Chromatographic techniques are widely used for this purpose, separating compounds based on their differential interactions with a stationary and a mobile phase. mblbio.com

Traditional chromatographic methods, such as column chromatography, have been employed in the isolation of diterpenoids from Isodon species. For instance, a study on Isodon rubescens utilized RP-HPLC with methanol/water as the eluent for the separation and purification of compounds, including oridonin, a related diterpenoid. scielo.br Another study on Rabdosia serra extract, which contains this compound, mentioned using Sephadex LH-20 and silica gel column chromatography for partitioning the concentrated filtrate containing diterpenoid components. frontiersin.org Flash column chromatography using solvent mixtures like dichloromethane/methanol has also been reported in the purification of this compound-type diterpenoid derivatives. mdpi.com

Modern purification strategies often involve high-resolution chromatographic techniques and automated systems to achieve higher purity and efficiency. High-Performance Liquid Chromatography (HPLC) is a common technique used for the analysis and purification of natural products, including diterpenoids from Isodon species. jst.go.jpscielo.br HPLC-UV has been used to analyze the diterpenoid content, including this compound, in Isodon herb samples. jst.go.jp

Other advanced chromatographic techniques, such as High Performance Centrifugal Partition Chromatography (HPCPC), are also utilized for the purification of natural compounds, including diterpenoids like this compound, offering advantages such as 100% material balance and the ability to purify large quantities. bene-technology.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the separation and purification of various compounds, including natural products. researchgate.netadvancechemjournal.comspringernature.com It involves injecting a liquid sample into a mobile phase that passes through a column packed with a stationary phase. advancechemjournal.com The separation is based on the differential retention of components within the column. advancechemjournal.com Preparative HPLC specifically focuses on the isolation and purification of compounds, distinguishing it from analytical HPLC which is used for identification and quantification. advancechemjournal.com Different modes of HPLC, such as normal-phase, reversed-phase, size exclusion, and ion-exchange, are available and can be employed to purify various classes of natural products. researchgate.netspringernature.com Reversed-phase preparative HPLC is noted as a robust and widely used mode for natural product purification. researchgate.netspringernature.com

Ultra-High-Pressure Liquid Chromatography (UHPLC)

Ultra-High-Pressure Liquid Chromatography (UHPLC) is an advanced form of HPLC that offers higher resolution, faster run times, and increased sensitivity. eag.comau.dk It utilizes smaller particle sizes in the column (<2 µm) compared to traditional HPLC (5 µm), which necessitates higher pump pressures (up to 100 MPa in UHPLC vs. 40 MPa in HPLC). eag.com These factors contribute to more efficient and rapid separations. eag.com UHPLC is used for identifying and quantifying components in complex mixtures and can be applied to the separation and identification of various biomolecules and drug compounds. au.dknih.gov It provides advantages for rapid isolation at the microgram scale, with methods as fast as 1.0 minute, leading to significant improvements in purification time and reduction in solvent usage. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical separation technique used for volatile and semi-volatile compounds. libretexts.org In GC, the sample is vaporized and transported through a chromatographic column by an inert gas mobile phase. The separation occurs based on the differential partitioning of compounds between the stationary phase and the carrier gas. While primarily analytical, preparative GC techniques exist for the isolation of natural products, particularly volatile compounds like terpenes. nih.gov Combined gas chromatography-mass spectrometry (GC-MS) can also be used as a preliminary experiment in the isolation of compounds like this compound and its derivatives. kyoto-u.ac.jp

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution electrokinetic separation technique that separates analytes based on their charge and size using an applied electric field within a capillary tube. libretexts.orgcolby.edu CE offers extremely high efficiency and can be used for the analysis of both large and small molecules. colby.edu It can also serve as a micropreparative technique for the isolation of peptides, similar to reversed-phase HPLC. nih.gov Sample injection in CE can be achieved electrokinetically or hydrodynamically, introducing very small sample volumes into the capillary. colby.eduthermofisher.com The use of capillaries allows for the application of stronger electric fields, resulting in faster separation and higher throughput compared to conventional gel electrophoresis. promega.ca

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique similar to HPLC but utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. hightechextracts.combuchi.com SFC operates at temperatures and pressures above the critical point of the mobile phase. buchi.com This technique is particularly useful for the separation of chiral compounds and is increasingly used for achiral separations and purifications in the pharmaceutical industry. scirp.org SFC can achieve faster isolations and increased throughput due to higher flow rates. waters.com It also allows for the purification of samples with limited solubility, such as those dissolved in dimethyl sulfoxide (DMSO). waters.com The principles of preparative SFC are similar to those of large-scale preparative liquid chromatography. waters.com

Magnetic Nanoparticle-Based Separation Techniques

Magnetic nanoparticle-based separation techniques involve functionalizing magnetic nanoparticles with targeting moieties to selectively bind and isolate specific substances from a mixture. nih.govmdpi.com The separation is then achieved by applying a magnetic field gradient to isolate the nanoparticle-bound targets. nih.govrsc.orgresearchgate.net These techniques are explored for applications such as the isolation of cells, bacteria, and viruses. nih.govmdpi.com Methods like magnetic field flow fractionation and high gradient magnetic separation combine flow-based techniques with applied magnetic fields for separating magnetic nanoparticles. rsc.orgresearchgate.net While research in this area is active for various applications, specific detailed research findings on the direct application of magnetic nanoparticle-based separation solely for this compound isolation were not prominently found in the provided search results.

Ion Exchange Chromatography Applications

Ion Exchange Chromatography (IEX) is a chromatographic method that separates molecules based on differences in their net surface charge at a particular pH. cytivalifesciences.combitesizebio.comsinobiological.com The separation relies on the reversible interaction between a charged molecule and an oppositely charged stationary phase (resin). cytivalifesciences.combitesizebio.com Proteins, for example, can bind to cation exchange resins (negatively charged) below their isoelectric point (pI) or to anion exchange resins (positively charged) above their pI. cytivalifesciences.combitesizebio.comsinobiological.com Elution is typically performed by altering the salt concentration or pH in a gradient. cytivalifesciences.com IEX is a widely used chromatographic mode in biopurification and can be applied at various stages of a purification procedure. sinobiological.com It is also effective for removing charged contaminants like nucleic acids. bitesizebio.com While IEX is a general technique for separating charged molecules, specific detailed research findings on its direct application solely for this compound isolation were not prominently found in the provided search results.

Biosynthesis and Genetic Pathways of Enmein

Elucidation of the Enmein Biosynthetic Pathway

Tracer experiments using labeled compounds have been instrumental in elucidating the biosynthetic route to this compound in Isodon japonicus. These studies have shown the incorporation of mono- and di-oxygenated ent-kaur-16-ene derivatives into this compound. rsc.org It is suggested that the introduction of an oxygen function at the C-3 position of ent-kaurene may initiate the control of this compound biosynthesis at an early stage. rsc.org While the precise enzymatic steps and intermediates leading specifically to this compound are still being actively researched, the pathway generally proceeds from ent-kaurene through a series of oxidation and rearrangement reactions. researchgate.netmagtech.com.cnrsc.org

Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in a specific metabolic pathway are often clustered together. nih.govnih.govrsc.org Identifying and characterizing these BGCs is crucial for understanding the genetic basis of natural product biosynthesis, including that of this compound. nih.govnih.govwur.nl

Integrated genomic and metabolomic approaches are powerful tools for discovering BGCs and linking them to the natural products they encode. wur.nlmdpi.comnih.gov Genomic mining involves using bioinformatic tools to scan sequenced genomes for potential BGCs based on the presence of genes encoding known biosynthetic enzyme families, such as diterpene synthases. nih.govwur.nlnih.govnih.gov Metabolomics provides chemical profiles of organisms, and by correlating these profiles with the identified BGCs, researchers can infer which BGC is responsible for the production of specific metabolites like this compound. wur.nlmdpi.comnih.govresearchgate.net This can involve techniques like molecular networking of mass spectrometry data compared with BGC patterns. mdpi.com

Functional annotation and characterization of enzymes within identified BGCs are essential to confirm their roles in the biosynthetic pathway. mdpi.comdiva-portal.org Diterpene synthases (diTPSs) are key enzymes in the biosynthesis of diterpenoids, catalyzing the cyclization of GGPP to form various diterpene skeletons, including the ent-kaurene backbone which is a precursor to this compound. researchgate.netdiva-portal.orgthegoodscentscompany.comresearchgate.net Functional characterization often involves expressing the candidate genes in heterologous host organisms and analyzing the resulting metabolites. researchgate.net Studies on diterpene synthases in Isodon species have begun to shed light on the enzymes involved in the early steps of ent-kaurenoid biosynthesis. researchgate.netresearchgate.net For instance, specific diTPSs have been functionally characterized for their ability to produce precursors like (+)-CPP and miltiradiene, which are involved in the biosynthesis of abietane-type diterpenoids, a related class. researchgate.net While specific enzymes directly catalyzing the later oxidative steps leading to this compound have been less characterized at the genetic level compared to the initial cyclases, research on related ent-kaurenoids like oridonin in Isodon rubescens has identified cytochrome P450 monooxygenases (e.g., CYP706V) involved in oxidizing the ent-kaurene core. researchgate.net

Genomic and Metabolomic Approaches for BGC Discovery

Evolutionary and Ecological Implications of this compound Biosynthesis

The evolution of natural product biosynthesis, including that of this compound, is shaped by various molecular evolutionary processes such as gene duplication, functional divergence, horizontal gene transfer, and gene loss. rsc.orgnih.govrsc.org BGCs themselves can evolve through mechanisms like recombination and rearrangement. rsc.org The presence of this compound and related diterpenoids in specific plant lineages, such as the Isodon genus, suggests that the biosynthetic pathways and their associated BGCs have evolved within these groups, likely driven by specific selective pressures. researchgate.netrsc.org

From an ecological perspective, specialized metabolites like this compound are not essential for basic growth but play crucial roles in the interaction of the producing organism with its environment. rsc.orgrsc.orguniv-st-etienne.fr While the specific ecological function of this compound is not explicitly detailed in the provided search results, diterpenoids in general are known to be involved in plant defense mechanisms against herbivores and pathogens, as well as mediating interactions with other organisms. researchgate.netuniv-st-etienne.frmdpi.com The production of these compounds can provide an adaptive advantage to the plant in its specific ecological niche. nih.govnih.gov The evolution and diversity of diterpene biosynthetic pathways and their products are thus intimately linked to the ecological roles these compounds fulfill. rsc.orgrsc.orguniv-st-etienne.frnih.gov

Total Synthesis and Stereoselective Methodologies of Enmein

Historical Perspectives on Enmein Total Synthesis

The first reported synthesis of this compound was a relay synthesis carried out by Fujita and coworkers in 1972. chemrxiv.org This approach involved a lengthy sequence of 42 steps starting from an intermediate compound. chemrxiv.org For many years, this remained the primary synthetic route to this compound. The complexity and length of this initial synthesis highlighted the significant challenges associated with constructing the this compound skeleton.

Divergent Total Synthesis Strategies for this compound-Type Natural Products

More recent efforts have focused on developing more concise and flexible synthetic strategies, particularly divergent approaches that can provide access to multiple this compound-type natural products from a common intermediate. chemrxiv.orgamazonaws.comchemrxiv.orgnih.govthieme-connect.com Divergent synthesis is a powerful strategy in natural product synthesis as it allows for the efficient preparation of a family of related compounds, facilitating comparative studies and exploration of structure-activity relationships.

Key Transformations and Methodologies in this compound Skeleton Construction

The construction of the intricate polycyclic this compound skeleton relies on a repertoire of powerful synthetic transformations and methodologies, often employed with high stereocontrol.

Stereoselective Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, have been utilized in the synthesis of the this compound core. chemrxiv.orgacs.org The Diels-Alder reaction is a pericyclic reaction that allows for the formation of two new carbon-carbon bonds and a six-membered ring in a single step, often with high stereoselectivity. In the context of this compound synthesis, a Diels-Alder cycloaddition between a suitable diene and a cyclic anhydride has been employed to construct a key bicyclic intermediate in high yield and with controlled stereochemistry. chemrxiv.orgamazonaws.com This early-stage cage formation can be crucial for controlling subsequent diastereoselectivity throughout the synthesis. chemrxiv.orgchemrxiv.org

Reductive Alkenylation for D/E Ring Formation

The formation of the D and E rings of the this compound structure presents specific challenges. A distinct reductive alkenylation approach has been developed for the construction of these rings in some synthetic strategies. chemrxiv.orgamazonaws.com This methodology involves the reduction of a precursor followed by a palladium-catalyzed alkenylation reaction to form the desired ring system. chemrxiv.orgamazonaws.com This approach allows for the efficient and controlled assembly of these crucial parts of the this compound skeleton.

Construction of Quaternary Carbon Centers

The this compound structure contains challenging all-carbon quaternary stereocenters, particularly at the C8 position. chemrxiv.orgamazonaws.com The stereoselective construction of quaternary carbon centers is a significant challenge in organic synthesis. nih.govorganic-chemistry.orgscilit.com Various strategies have been developed to address this, including one-pot acylation/alkylation/lactonization sequences designed to construct the C-ring and the C8 quaternary center simultaneously. chemrxiv.orgamazonaws.comchemrxiv.orgnih.gov Other methods for constructing quaternary carbons in complex molecules, such as stereoselective conjugate additions and radical cyclizations, highlight the broader synthetic efforts in this area that can be relevant to this compound synthesis. nih.govmagtech.com.cn

Application of Transition Metal-Catalyzed Reactions (e.g., Ni-Catalysis)

Transition metal catalysis has emerged as a powerful tool in the total synthesis of complex natural products, offering opportunities for efficient bond formation, functional group transformations, and stereochemical control. In the context of synthesizing this compound-type ent-kauranoids, nickel catalysis has been explored as a strategy to construct key structural features.

One notable application involves the development of a Ni-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade. This cascade reaction has been highlighted as an enabling feature in the enantioselective total syntheses of C-19 oxygenated this compound-type ent-kauranoids, such as (–)-macrocalyxoformins A and B and (–)-ludongnin C. dntb.gov.uaresearchgate.netdntb.gov.ua The mechanistic studies of this cascade reveal that the C-acylation step is achieved through a sequence involving carboxylation followed by in situ esterification. dntb.gov.ua

Furthermore, investigations into attempted synthetic routes toward this compound-type ent-kauranoid natural products have inspired the development of specific Ni-catalyzed methodologies. An example includes the development of a Ni-catalyzed enol-triflate-halogen exchange reaction. caltech.edu While this specific reaction was developed during efforts towards synthesizing this class of natural products, it illustrates the exploration of nickel catalysis for addressing synthetic challenges encountered in accessing the this compound core structure. caltech.edu The development of such methods can serve as a foundation for broader application in natural product synthesis. caltech.edu

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for accessing chiral natural products like this compound in their biologically active form, as often only one enantiomer possesses the desired biological properties. libretexts.org This approach focuses on developing synthetic routes that yield predominantly, or exclusively, one of the possible enantiomers. libretexts.orgethz.ch

One significant enantioselective strategy applied in the synthesis of this compound-type ent-kauranoids is the Ni-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade mentioned previously. dntb.gov.uaresearchgate.net This cascade is described as an enantioselective approach, effectively forging a tetrahydrofuran (THF) ring and installing a β-keto ester group concurrently, contributing to the stereochemical complexity of the target molecules. dntb.gov.ua

Beyond specific metal-catalyzed cascades, general principles of enantioselective synthesis are applicable to the construction of the this compound framework. These methods often rely on the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. libretexts.orgethz.ch Chiral catalysts, similar to natural enzymes, can create an asymmetric environment that favors the formation of one enantiomer over the other. libretexts.org

Another example of an enantioselective approach in the synthesis of related ent-kauranoids is the use of Rh-catalyzed C-H functionalization. In the enantioselective total synthesis of (−)-maoecrystal V, a highly modified ent-kauranoid, a Rh-catalyzed C-H functionalization step was identified as the enantiodetermining stage. nih.gov While applied to a different natural product within the same class, this highlights the utility of transition metal-catalyzed C-H activation strategies for setting absolute stereochemistry in the synthesis of complex diterpenoids.

The pursuit of enantioselective routes to this compound and its derivatives remains an active area of research, driven by the need for stereochemically pure compounds for biological evaluation and potential therapeutic applications.

Chemical Modification and Rational Design of Enmein Derivatives

Strategic Approaches for Structural Modification of Enmein

Structural modification of this compound aims to explore the structure-activity relationship (SAR) and optimize its biological effects. Various strategic approaches are employed, focusing on specific positions within the this compound skeleton or the creation of hybrid molecules.

Derivatization at Specific Positions (e.g., C-6, C-14, C-3)

Derivatization at specific hydroxyl functional groups on the this compound scaffold is a common strategy to improve properties such as aqueous solubility and biological activity. Positions like C-1, C-14, and C-6 are frequently targeted for modification. For example, modifications at the C-1 and/or C-14 hydroxyl groups have been explored to introduce various side chains, including hydrophilic moieties, to enhance aqueous solubility and cytotoxicity. nih.gov The introduction of chemically diversified esters at the C-14 position has been shown to significantly enhance antiproliferative activity. nih.gov Studies on this compound-type diterpenoids have also involved the introduction of flexible side chains containing reactive groups at the C-6 position, which may enhance inhibitory effects on certain targets. mdpi.com Derivatization at the C-3 position has also been reported, such as the synthesis of this compound-3-acetate (PubChem CID: 323628). nih.gov

Table 1: Examples of Derivatization Positions on this compound and Related Diterpenoids

| Position Modified | Type of Modification | Potential Impact | Source |

| C-1 and/or C-14 | Introduction of side chains | Improved aqueous solubility, enhanced cytotoxicity | nih.gov |

| C-14 | Esterification | Significant enhancement of antiproliferative activity | nih.gov |

| C-6 | Introduction of side chains | Enhanced inhibitory effects | mdpi.com |

| C-3 | Acetylation | Creation of specific derivatives | nih.gov |

Hybrid Molecule Design and Synthesis (e.g., Furoxan-based NO-releasing, nitrogen mustard conjugates)

Another strategic approach involves the design and synthesis of hybrid molecules, where the this compound scaffold is conjugated with other pharmacologically active moieties. This strategy aims to create compounds with dual mechanisms of action or improved properties. Examples include the synthesis of furoxan/oridonin hybrids, designed as nitric oxide (NO)-releasing compounds. mdpi.com Oridonin is a related ent-kaurane diterpenoid that serves as a starting material for synthesizing this compound-type derivatives. mdpi.comcpu.edu.cn Nitrogen mustard conjugates with oridonin have also been designed and synthesized, showing potent antiproliferative activities against various cancer cell lines, including multidrug-resistant lines. mdpi.comnih.gov These hybrids have demonstrated improved potency and selectivity compared to the parent compounds. mdpi.comnih.gov

Table 2: Examples of Hybrid Molecules Based on this compound/Oridonin Scaffold

| Conjugate Moiety | Hybrid Type | Potential Benefit | Source |

| Furoxan | NO-releasing hybrid | Potential for dual mechanism of action involving NO | mdpi.comresearchgate.net |

| Nitrogen Mustard | Conjugate | Enhanced antiproliferative activity, improved selectivity | mdpi.comnih.gov |

Synthesis and Optimization of Novel this compound Analogues

The synthesis of novel this compound analogues often involves transforming related natural products, such as oridonin (PubChem CID: 10487), which is more readily available. Efficient and practical synthetic methods have been developed to convert oridonin into this compound-type diterpenoids and subsequently synthesize a library of derivatives. mdpi.comcpu.edu.cnresearchgate.net These synthetic efforts focus on introducing various functional groups and structural modifications to explore their impact on biological activity. For instance, series of ester derivatives at the C-14 position of this compound-type diterpenoids have been synthesized from oridonin. mdpi.com Novel this compound-type diterpenoid derivatives with modifications such as the introduction of a carbamate moiety at the C-6 position have also been synthesized and evaluated for their anticancer activities. mdpi.com Optimization of synthetic routes is crucial to achieve good yields and regioselectivity for specific modifications.

Detailed research findings highlight the success of these synthetic strategies. For example, a series of novel this compound-type diterpenoid derivatives were synthesized, and many displayed superior antiproliferative activities against cancer cell lines compared to their parental compounds. mdpi.comresearchgate.net One derivative, modified using succinic acid and an oxazole moiety at the C-6 position, showed significantly enhanced inhibitory effects against A549 lung cancer cells, being 11.03-fold more potent than the parental compound. mdpi.comresearchgate.net

Computational Chemistry in Derivative Design

Computational chemistry plays an increasingly vital role in the rational design of this compound derivatives by providing insights into molecular interactions and predicting potential biological activity. ucr.eduscirp.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a widely used in silico technique to predict the binding modes and affinities of small molecules (ligands) within the active sites of target proteins. mdpi.comopenaccessjournals.comnih.gov In the context of this compound derivatives, molecular docking studies are employed to understand how these compounds interact with potential biological targets at the atomic level. openaccessjournals.comnih.gov This helps in rationalizing the observed biological activities and guiding further structural modifications. mdpi.comopenaccessjournals.com By simulating the interactions between this compound analogues and target proteins, researchers can gain insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. openaccessjournals.comfrontiersin.org This information is invaluable for designing derivatives with improved binding characteristics. openaccessjournals.com For example, molecular docking analysis can provide critical clues for further structural modification by identifying how modifications enhance the required capacity between the ligand and its target protein. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to represent the essential features of a molecule that are required for its biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups. simulations-plus.commdpi.com Pharmacophore models derived from known active this compound derivatives or their targets can be used in virtual screening campaigns to search large databases of chemical compounds for potential new lead candidates with similar binding properties. simulations-plus.commdpi.comnih.gov Virtual screening helps to efficiently identify molecules that are likely to interact with the target, significantly reducing the number of compounds that need to be synthesized and tested experimentally. simulations-plus.comajchem-a.com This approach accelerates the drug discovery process and can aid in finding novel this compound analogues or entirely new scaffolds with similar mechanisms of action. simulations-plus.commdpi.comajchem-a.com Structure-based pharmacophore models can be generated using the 3D structure of the target protein, while ligand-based models are built from a set of known active ligands. mdpi.com

Table 3: Applications of Computational Chemistry in this compound Derivative Design

| Computational Technique | Application | Benefit | Source |

| Molecular Docking | Predicting ligand-target binding modes and affinities | Understanding interaction mechanisms, guiding structural modifications | mdpi.commdpi.comopenaccessjournals.comnih.gov |

| Pharmacophore Modeling | Identifying essential molecular features for activity | Developing models for virtual screening | simulations-plus.commdpi.com |

| Virtual Screening | Searching databases for compounds matching pharmacophore models/docking criteria | Identifying potential new lead candidates, accelerating drug discovery process | simulations-plus.commdpi.comnih.govajchem-a.com |

Structure-activity Relationship Sar Studies of Enmein and Its Derivatives

Systematic Elucidation of Enmein SAR in Preclinical Models

Systematic SAR studies in preclinical models have explored the impact of modifications at various positions of the this compound scaffold on its biological activities, particularly anticancer effects. For this compound-type diterpenoid derivatives, the introduction of specific side chains has been shown to influence antiproliferative activity. For instance, a series of this compound-type diterpenoid amino acid ester derivatives were synthesized and tested against various cancer cell lines. researchgate.net Compound 19, an L-phenylalanine-enmein-type diterpenoid ester, demonstrated potent cytotoxicity against human hepatoma Bel-7402 and chronic myelogenous leukemia K562 cells at sub-micromolar concentrations, showing higher potency than L-alanine-(14-oridonin) ester (HAO472), a clinical candidate. researchgate.netfrontiersin.org Importantly, this derivative exhibited significantly lower cytotoxicity against normal liver L-02 cells compared to its parent compound, indicating improved selectivity. researchgate.netfrontiersin.org

Modifications at the C-14 position of oridonin, a related ent-kaurane diterpenoid often used as a starting material for this compound-type derivatives, have shown a significant impact on antiproliferative activity. The introduction of a saturated, long-chain terminal acid at the C-14 position resulted in enhanced antiproliferative effects against the BEL-7402 human hepatocarcinoma cell line. nih.gov Similarly, novel spiro-lactone-type and this compound-type derivatives with different aryl allyl ester substitutions at the C-14 hydroxyl group exhibited better antiproliferative activities than the parent compound oridonin in K562 cells. researchgate.net

Studies on NO-releasing this compound-type diterpenoid hybrids have also provided insights into SAR. mdpi.commdpi.com These hybrids, synthesized from oridonin, showed potent antibacterial activity against Gram-positive bacteria and antiproliferative activity against various human tumor cell lines. mdpi.com Preliminary SAR suggested that aromatic groups at a specific position (R2) were generally more favorable for antiproliferative potency compared to alkyl groups. mdpi.com

Furthermore, novel this compound-type diterpenoid derivatives targeting the PI3K/Akt/mTOR signaling pathway have been synthesized and evaluated. mdpi.com Compound 7h, with a side chain containing a carbamate moiety at the C-6 position, showed significantly enhanced inhibitory effects against A549 lung cancer cells compared to its parental compound, while exhibiting weak activity against normal L-02 cells, highlighting the importance of the C-6 modification for selective antiproliferative activity. mdpi.com

Identification of Key Pharmacophoric Elements for Biological Activities

The identification of key pharmacophoric elements is crucial for understanding the molecular basis of this compound's biological activities and for rational drug design. While specific detailed pharmacophore models for this compound were not extensively detailed in the search results, general principles of pharmacophore identification and studies on related diterpenoids provide insights. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. umpr.ac.id

For ent-kaurane diterpenoids like oridonin (structurally related to this compound), the α,β-unsaturated ketone system in the D-ring is considered one of the most critical pharmacophores for its biological effects, acting as a Michael receptor for nucleophiles. nih.govrsc.org This suggests that the presence and electronic properties of this functional group in this compound and its derivatives are likely important for their activity.

Studies on synthetic derivatives have aimed to incorporate or modify functional groups to enhance activity. The introduction of both a terminal carboxylic acid and an ester side chain with lipophilicity at the 14-O position of oridonin appeared to increase antiproliferative activity. nih.gov This suggests that hydrogen bonding capabilities and lipophilicity in specific regions of the molecule contribute to the observed effects.

The design of NO-releasing this compound-type hybrids involved combining the diterpenoid scaffold with furoxan-based NO donors, indicating that the ability to release NO can be a key pharmacophoric feature for enhanced antibacterial and antiproliferative activities. mdpi.commdpi.com

Modifications at the C-6 position with a carbamate moiety, as seen in compound 7h, highlight this position as a potential site for introducing pharmacophoric elements that enhance selective anticancer activity, possibly through interactions with specific signaling pathways like PI3K/Akt/mTOR. mdpi.com

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining its interaction with biological targets and thus its activity. This compound-type diterpenoids possess multiple stereogenic centers. nih.gov

Research on this compound-type diterpenoid amino acid conjugates has explored the influence of stereochemistry, specifically at the α-carbon of the amino acid moiety, on cytotoxic activity. Studies comparing L- and D-type amino acid conjugates indicated that the stereochemistry at the amino acid α-carbon had no significant influence on the cytotoxic activity against tested cancer cell lines. researchgate.net This suggests that for these specific derivatives and tested activities, the chirality of the amino acid side chain is not a primary determinant of potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the biological activity of compounds to their structural and physicochemical properties. umpr.ac.id QSAR models can help to identify the key molecular descriptors that influence activity and guide the design of novel, more potent analogues.

While direct QSAR modeling specifically focused only on this compound analogues was not prominently detailed in the search results, QSAR approaches have been applied to related diterpenoids and are a common tool in medicinal chemistry for optimizing lead compounds derived from natural products like this compound. probes-drugs.orgresearchgate.net

For instance, a previous study on related diterpenoids, including this compound, epinodosin, and isodocarpin, which share a similar 6,7-seco-ent-kaurene skeleton, utilized 3D-QSAR analysis to correlate their structure with effects on increasing cell viability and reducing transaminase content in H2O2-induced BRL cells. nih.gov This indicates that QSAR methodologies are applicable and have been used to understand the relationship between structural variations in this compound-type scaffolds and their biological effects.

QSAR models are typically constructed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known biological activity and then using statistical methods to build a model that can predict the activity of new, untested compounds. researchgate.net This approach can help prioritize the synthesis and testing of analogues that are predicted to have improved properties.

The application of QSAR modeling to this compound analogues would involve defining relevant molecular descriptors for the this compound core and its various substituents and correlating these descriptors with observed biological activities in preclinical models. This could help to systematically explore the chemical space around the this compound scaffold and identify structural features that contribute positively or negatively to desired activities, such as antiproliferative effects or selectivity.

Molecular Mechanisms of Action Research of Enmein Preclinical/cellular Investigations

Investigation of Cellular Pathway Modulation by Enmein and Derivatives (In Vitro)

In vitro research has explored the capacity of this compound and its derivatives to modulate key cellular pathways that govern essential processes such as cell cycle progression and apoptosis. drugtargetreview.comwikipedia.orgmdpi.comresearchgate.netjcancer.orgreactionbiology.comnih.gov

Cell Cycle Arrest Induction (e.g., G0/G1, S, G2/M phases)

Studies indicate that this compound and its derivatives can induce cell cycle arrest in cancer cells. Cell cycle arrest represents a crucial mechanism for inhibiting the proliferation of rapidly dividing cells. Different compounds can induce arrest at specific stages of the cell cycle, including G0/G1, S, or G2/M phases. researchgate.netjcancer.orgnih.govarchivesofmedicalscience.com

In a study examining NO-releasing this compound-type diterpenoid derivatives, compound 10f was reported to induce S phase cell cycle arrest in Bel-7402 human liver cancer cells. mdpi.com This finding suggests that structural modifications to the this compound core can influence the specific phase of the cell cycle targeted by the derivative.

Apoptosis Induction Mechanisms (e.g., Mitochondria-Related Caspase-Dependent Pathways)

Apoptosis, a form of programmed cell death, is a vital process for eliminating damaged or unwanted cells and is a significant target in cancer research. mdpi.com Research has demonstrated that this compound and its derivatives can induce apoptosis in cancer cells, frequently through mechanisms involving mitochondria and the activation of caspases. drugtargetreview.comwikipedia.orgmdpi.comresearchgate.netjcancer.orgreactionbiology.com

The intrinsic, or mitochondrial, apoptotic pathway is activated by intracellular signals and is characterized by the release of cytochrome c from the mitochondria. wikipedia.orgmdpi.comcellsignal.commdpi.comscielo.org.ar This release leads to the formation of the apoptosome, which subsequently activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell. wikipedia.orgmdpi.comcellsignal.commdpi.comscielo.org.ar The extrinsic pathway, conversely, is triggered by external death signals and involves death receptors and caspase-8 activation. wikipedia.orgcellsignal.com Both intrinsic and extrinsic pathways converge on the activation of executioner caspases. wikipedia.org

Investigations into this compound-type diterpenoid derivatives, such as compound 10f, have shown their capacity to induce apoptosis in cancer cells via mitochondria-related caspase-dependent pathways. mdpi.com This suggests that these compounds can activate the intrinsic apoptotic pathway.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive Oxygen Species (ROS) are natural byproducts of cellular oxidative metabolism. mdpi.comnih.gov They play a dual role, acting as signaling molecules at lower concentrations and causing oxidative stress and damage, potentially leading to apoptosis, at higher concentrations. mdpi.commdpi.comnih.gov Mitochondria are a primary source of intracellular ROS generation. mdpi.commdpi.com

Some preclinical studies evaluate the impact of compounds on intracellular ROS levels as part of their mechanism of action. rsc.org While the provided search results did not extensively detail specific studies on this compound's direct modulation of intracellular ROS levels, the known link between mitochondrial function, apoptosis induction, and ROS levels in cellular biology is well-established. mdpi.comrsc.orgnih.gov

Effects on Mitochondrial Membrane Potential (MMP)

Mitochondrial Membrane Potential (MMP), also referred to as ΔΨm, is a critical indicator of the functional state and integrity of mitochondria. nih.govsartorius.comnih.gov A decrease in MMP is often an early indicator of apoptosis initiation via the intrinsic pathway, as it is linked to increased permeability of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. mdpi.comsartorius.comnih.gov

Studies investigating how various compounds induce apoptosis frequently monitor changes in MMP. nih.govescholarship.orgdntb.gov.ua A reduction in MMP signifies mitochondrial dysfunction and can indicate the activation of the mitochondrial apoptotic pathway. Although specific data on this compound's direct effects on MMP were not prominently found in the immediate search results, its implication in mitochondria-related apoptosis pathways mdpi.com strongly suggests that it likely influences MMP.

Identification of Specific Molecular Targets in Preclinical In Vitro Systems

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and potential therapeutic applications. Preclinical in vitro systems are extensively utilized for this purpose. drugtargetreview.comreactionbiology.comoncotarget.com

Inhibition of Key Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway)

The PI3K/Akt/mTOR signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comoncotarget.com Aberrant activation of this pathway is frequently observed in various types of cancer, making it a significant target for therapeutic interventions. nih.govmdpi.comoncotarget.commdpi.com

Research on certain this compound-type diterpenoid derivatives has indicated their ability to inhibit the PI3K/Akt/mTOR pathway. For example, mechanistic studies on a novel this compound derivative (compound 7h) suggested that its induction of G0/G1 arrest and apoptosis in A549 cells was mediated through the inhibition of the PI3K/AKT/mTOR pathway. researchgate.net This finding underscores the potential of this compound derivatives to exert their effects by modulating this crucial survival pathway in cancer cells.

Summary of Key Findings (Illustrative Data Table)

Based on the available search results, an illustrative table summarizing reported effects of this compound derivatives on cellular processes and pathways is presented below. A comprehensive data table would ideally include specific concentration-dependent data and findings across a broader range of this compound derivatives and cell lines. The data below is synthesized from the provided snippets to illustrate the types of findings reported in preclinical studies.

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Apoptosis Mechanism | Targeted Pathway (if identified) |

| NO-releasing this compound-type derivative (Compound 10f) | Bel-7402 | S phase arrest | Mitochondria-related caspase-dependent | Not explicitly stated in snippet |

| Novel this compound derivative (Compound 7h) | A549 | G0/G1 arrest | Apoptosis induced | PI3K/AKT/mTOR pathway inhibition |

This table exemplifies the kind of detailed research findings that contribute to understanding the molecular mechanisms of this compound derivatives. Further research is needed to provide more extensive data across various derivatives and cancer cell types, including detailed dose-response relationships and in-depth molecular analyses of pathway modulation.

Immunomodulatory Effects of this compound in In Vitro Preclinical Systems

Preclinical investigations have provided evidence of this compound's immunomodulatory effects in in vitro systems. One study examined the impact of this compound on murine splenic lymphocytes. Exposure to this compound was shown to suppress the overproduction of these lymphocytes induced by Concanavalin A. This finding suggests that this compound possesses the ability to modulate the proliferation of immune cells in a laboratory setting.

Further research in the context of potential treatments for conditions like cutaneous lupus erythematosus (CLE) has explored natural compounds, including this compound, for their effects on immune responses. While the direct attribution to this compound in all instances requires careful consideration of the source, studies in this area have investigated the reduction of human T lymphocyte activation through mechanisms potentially involving the inhibition of interferon-gamma (IFN-γ) production and modulation of the NF-κB/IκBα and p38 MAPK signaling pathways in vitro. These pathways are critical regulators of immune cell function and inflammatory responses.

The observed suppression of lymphocyte proliferation by this compound in vitro highlights its potential to influence cellular components of the immune system.

| Compound | In Vitro System | Observed Effect | Reference |

| This compound | Murine splenic lymphocytes | Suppression of Concanavalin A-induced overproduction |

These in vitro findings provide initial insights into how this compound might exert immunomodulatory effects at the cellular level, warranting further investigation into the specific molecular targets and pathways involved.

Advanced Analytical Characterization Techniques for Enmein

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the structural features of enmein, offering insights into the types of bonds, functional groups, and the electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are routinely employed. biocrick.commdpi.com

¹H NMR Spectroscopy: Provides information on the number, types, and coupling patterns of hydrogen atoms in the molecule. The chemical shifts and coupling constants observed in the ¹H NMR spectrum are highly characteristic of the specific environment of each proton, allowing for the identification of different proton systems within the this compound scaffold. emerypharma.comhmdb.ca

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms present. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of the carbon atoms, aiding in the identification of carbonyl carbons, aliphatic carbons, and carbons bearing oxygen or other heteroatoms. mdpi.comdntb.gov.ua

2D NMR Spectroscopy: Essential for establishing connectivity and spatial relationships between atoms, particularly in complex molecules like this compound. wikipedia.orglibretexts.org Common 2D NMR experiments used include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing direct or multi-bond spin-spin couplings. emerypharma.comwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to carbon atoms, providing assignments for CH, CH₂, and CH₃ groups. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the carbon skeleton and identifying quaternary carbons. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are spatially close to each other, regardless of bond connectivity, aiding in the determination of relative stereochemistry. wikipedia.org

Combined analysis of 1D and 2D NMR data allows for the comprehensive assignment of proton and carbon signals and the complete determination of the molecular structure. sci-hub.seresearchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. wikipedia.orgfilab.fr By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrational frequencies corresponding to specific functional groups such as hydroxyl (OH), carbonyl (C=O) (including lactone and ketone), and carbon-carbon double bonds (C=C) can be identified. researchgate.net This provides supportive evidence for the presence of these groups within the this compound structure.

High-Resolution Mass Spectrometry (HRMS, HREIMS)

Mass spectrometry, particularly high-resolution techniques like HRMS and HREIMS, is critical for determining the accurate molecular weight and elemental composition of this compound and its derivatives. biocrick.comacs.org

HRMS/HREIMS: Provides a precise mass-to-charge ratio (m/z) for the molecular ion or characteristic fragment ions, allowing for the calculation of the exact mass and thus the elemental formula of the compound. amazonaws.commdpi.comsci-hub.seacs.org This is essential for confirming the proposed molecular formula based on spectroscopic data. Fragmentation patterns observed in the mass spectra can also provide valuable information about the substructures within the molecule. nih.gov

Coupling of Chromatography with Mass Spectrometry (LC-MS, GC-MS)

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of complex mixtures containing this compound and related compounds. acs.orgresearchgate.netnih.govlibretexts.org

LC-MS: Combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. emory.eduemerypharma.com This is particularly useful for analyzing relatively polar or non-volatile this compound-type diterpenoids that are soluble in liquid chromatography mobile phases. LC-MS can separate different components in a plant extract or reaction mixture and then provide mass spectral data for each separated compound, aiding in identification and quantification. researchgate.net Tandem mass spectrometry (LC-MS/MS) can provide more detailed structural information through fragmentation analysis. nih.govresearchgate.netlcms.cz

GC-MS: Couples gas chromatography with mass spectrometry. filab.frmeasurlabs.comwikipedia.org This technique is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself might require derivatization to be sufficiently volatile for GC, GC-MS is valuable for analyzing more volatile related compounds or degradation products. researchgate.netfilab.fr

These coupled techniques are invaluable for the isolation, identification, and purity assessment of this compound and its analogues from natural sources or synthetic reaction mixtures. acs.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores (groups that absorb UV or visible light) within the this compound molecule. While the saturated diterpenoid core of this compound does not have strong UV absorption, the presence of conjugated systems, such as α,β-unsaturated carbonyls or aromatic rings in modified this compound structures or derivatives, can be detected and characterized using UV-Vis spectroscopy. mcgill.ca The absorption maxima (λmax) and molar absorptivity values provide information about the nature and extent of conjugation.

X-ray Crystallography for Structure and Stereochemistry Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure and absolute stereochemistry of crystalline compounds like this compound. amazonaws.comlibretexts.orglcms.czkyoto-u.ac.jpnanalysis.comamazon.com

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound or an this compound derivative can be obtained, X-ray diffraction can provide an unambiguous determination of the atomic positions, bond lengths, bond angles, and torsional angles. researchgate.netnih.govamazon.com This technique is particularly powerful for confirming the connectivity and relative and absolute configurations of chiral centers within the complex polycyclic structure of this compound. researchgate.netacs.orgnanalysis.comxtalpi.com The resulting electron density map allows for the direct visualization of the molecule's structure in the solid state. amazon.com Crystal data obtained from X-ray diffraction are often used to confirm structures initially proposed based on NMR and MS data. mdpi.comresearchgate.net

Data Tables

Note: Interactive data tables cannot be generated in this format. Below is a representation of the types of data that would be presented in detailed research findings for this compound characterization.

Table X: Selected ¹H NMR Spectroscopic Data for this compound (Example Representation)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ... | ... | ... |

| H-2 | ... | ... | ... |

| H-3 | ... | ... | ... |

| ... | ... | ... | ... |

| H-17 | ... | ... | ... |

| H-18 | ... | ... | ... |

| H-19 | ... | ... | ... |

| H-20 | ... | ... | ... |

| OH groups | ... | ... | ... |

Table Y: Selected ¹³C NMR Spectroscopic Data for this compound (Example Representation)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ... |

| C-2 | ... |

| C-3 | ... |

| ... | ... |

| C-17 | ... |

| C-18 | ... |

| C-19 | ... |

| C-20 | ... |

| Carbonyls | ... |

Table Z: High-Resolution Mass Spectrometry Data for this compound (Example Representation)

| Ion Type | Calculated Mass (m/z) | Observed Mass (m/z) | Elemental Formula |

| [M+H]⁺ | ... | ... | C₂₀H₂₉O₆ |

| [M+Na]⁺ | ... | ... | C₂₀H₂₈O₆Na |

| [M-H]⁻ | ... | ... | C₂₀H₂₇O₆ |

Detailed Research Findings

Research on this compound and its derivatives frequently involves applying these analytical techniques to confirm the structures of isolated natural products or synthesized analogues. For instance, studies report the determination of this compound derivative structures using HRMS, ¹H NMR, and ¹³C NMR spectra data. mdpi.com The combination of NMR and HREIMS data has been used to establish the structures of new this compound-type ent-kauranoids, with absolute configurations sometimes confirmed by single-crystal X-ray diffraction. acs.orgnih.gov Electrospray ionization tandem mass spectrometry (ESI-MSⁿ) has been employed to characterize and differentiate this compound-type diterpenoids based on their fragmentation pathways. nih.gov Losses of CH₂O and CO₂ are observed as predominant fragmentation processes for the this compound type in negative ion mode. nih.gov Spectroscopic analysis, including 1D and 2D NMR and MS, is routinely used to determine the structures of isolated diterpenoids from Isodon species. biocrick.comsci-hub.sechemfaces.com X-ray crystallographic analysis has been utilized to confirm the absolute configuration of this compound-type diterpenoids. researchgate.net

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the three-dimensional structure of crystalline substances at the atomic level. carleton.edurigaku.comuzh.ch It provides precise information on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.eduuzh.chuhu-ciqso.es For this compound, obtaining suitable single crystals is a prerequisite for this analysis.

The fundamental principle of SC-XRD relies on Bragg's Law, where X-rays diffract constructively when they interact with the ordered planes of atoms in a crystal. carleton.edulibretexts.org By measuring the angles and intensities of the diffracted X-rays, a 3D electron density map can be generated, revealing the molecular structure. uzh.choup.com This technique is particularly valuable for confirming the structure of natural products and synthetic compounds and can also provide information on absolute configuration for chiral molecules. rigaku.comuzh.ch

While the search results mention single crystal X-ray diffraction being used to characterize various compounds, including some related to polyoxometalates with "enMe" (1,2-diaminopropane) ligands rsc.orgsut.ac.thresearchgate.netnih.govsciopen.comresearchgate.net, specific detailed findings or data tables directly pertaining to the SC-XRD analysis of this compound itself were not prominently found in the provided snippets. However, the technique is generally recognized as the gold standard for obtaining unambiguous structural information for crystalline organic molecules. uzh.ch

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a technique used for structural characterization of materials in powder or microcrystalline form. libretexts.orgwikipedia.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD analyzes a sample containing a multitude of small crystals with random orientations. libretexts.orgwikipedia.org This method is often simpler and more convenient for samples that are difficult to crystallize into large single crystals. libretexts.org

PXRD provides a diffraction pattern that is characteristic of the crystalline phases present in the sample. malvernpanalytical.com It is primarily used for phase identification, determining the crystallinity of a material, analyzing lattice parameters, and studying phase transitions. wikipedia.orgmalvernpanalytical.com While it can be used for crystal structure refinement of known structures, it is less powerful than SC-XRD for solving unknown structures due to the loss of 3D information in the collapsed 1D diffraction pattern. wikipedia.org

Several search results indicate the use of PXRD in the characterization of various compounds, including metal-organic frameworks and polyoxometalates containing amine ligands like ethylenediamine (en) and 1,2-diaminopropane (enMe). rsc.orgnih.govsciopen.comrsc.orgscispace.comrsc.org For instance, PXRD patterns have been used to confirm the phase purity of synthesized compounds by comparing experimental patterns to simulated ones based on single-crystal data. scispace.comrsc.org The differences in reflection intensities between simulated and experimental patterns can be attributed to factors like preferred orientation of the powder sample. scispace.com While these examples demonstrate the application of PXRD in characterizing crystalline materials, specific data tables or detailed findings directly related to the PXRD analysis of this compound were not found in the provided search results.

Future Research Perspectives and Emerging Areas in Enmein Studies

Integration of Advanced Computational Approaches (e.g., AI and Machine Learning) in Enmein Discovery

The application of advanced computational approaches, including Artificial Intelligence (AI) and Machine Learning (ML), is set to revolutionize various stages of drug discovery and development nih.govmednexus.orgmdpi.comresearchgate.net. These technologies offer significant opportunities by translating large datasets into valuable information and knowledge nih.gov. While the direct application of AI and ML specifically to this compound discovery is not extensively detailed in current search results, the broader trends in pharmaceutical research suggest a clear path for integration.

AI and ML can be employed in areas such as generative chemistry to propose novel this compound analogues with desired properties, predictive modeling for assessing potential ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and retrosynthetic analysis to design efficient synthesis routes for complex this compound derivatives nih.gov. The ability of ML and Deep Learning (DL) to learn features from input data and reorganize them into convoluted characteristics is particularly promising for identifying potential drug candidates from vast chemical databases mdpi.comresearchgate.net. These computational tools can aid in prioritizing compounds for synthesis and biological testing, potentially reducing the time and cost associated with traditional discovery methods mednexus.orgresearchgate.net.

Development of Novel Synthetic Methodologies for Complex Analogues

The complex molecular architecture of this compound and its analogues presents ongoing challenges and opportunities for synthetic chemists researchgate.net. Recent advances in total synthesis have demonstrated the feasibility of constructing the core ent-kaurane framework and its variations researchgate.netacs.orgdntb.gov.ua. However, the synthesis of highly oxidized this compound-type diterpenoids remains particularly challenging researchgate.net.